(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR
Overview
Description
(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR is a peptide hormone that plays a crucial role in regulating the release of melanocyte-stimulating hormone (MSH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide hormone involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can reverse oxidation effects.
Substitution: Amino acid residues in the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity, which can be used for further research and therapeutic applications.
Scientific Research Applications
(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR has a wide range of scientific research applications:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in hormone regulation and signaling pathways.
Medicine: Potential therapeutic applications in conditions related to hormone imbalances.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR involves binding to specific receptors on target cells, inhibiting the release of melanocyte-stimulating hormone. This inhibition occurs through a complex signaling pathway that involves various molecular targets and intermediates .
Comparison with Similar Compounds
Similar Compounds
Somatostatin: Inhibits the release of growth hormone and other hormones.
Dopamine: Acts as a prolactostatin, inhibiting prolactin release.
Follistatin: Inhibits follicle-stimulating hormone.
Uniqueness
(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR is unique in its specific inhibition of melanocyte-stimulating hormone release, distinguishing it from other hormone-inhibiting factors that target different hormones and pathways .
Properties
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJLZTTWSNHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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